1,2-Dimyristin, (R)-
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Overview
Description
1,2-Dimyristin, (R)-: is a synthetic lipid compound with the molecular formula C31H60O5 and a molecular weight of 512.81 g/mol . . This compound is characterized by its high purity and is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1,2-Dimyristin, (R)- typically involves the esterification of glycerol with myristic acid. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization from ethyl acetate and acetone to achieve high purity .
Industrial Production Methods:
Industrial production of 1,2-Dimyristin, (R)- involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
1,2-Dimyristin, (R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Myristic acid derivatives.
Reduction: Glycerol derivatives.
Substitution: Various substituted glycerol esters.
Scientific Research Applications
1,2-Dimyristin, (R)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in lipid chemistry studies and for the synthesis of complex lipids.
Biology: Employed in the study of lipid-protein interactions and membrane dynamics.
Medicine: Investigated for its potential in drug delivery systems and as a component in liposomal formulations.
Industry: Utilized in the production of emulsifiers and surfactants for various industrial applications.
Mechanism of Action
The mechanism of action of 1,2-Dimyristin, (R)- involves its interaction with biological membranes. It integrates into lipid bilayers, affecting membrane fluidity and permeability. This compound can also modulate the activity of membrane-bound enzymes and receptors by altering the lipid environment . The molecular targets include phospholipids and membrane proteins, and the pathways involved are related to lipid signaling and membrane trafficking .
Comparison with Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): A phospholipid used in membrane studies.
1,2-Dipalmitoyl-sn-glycerol-3-phosphorylcholine (DPPC): Another phospholipid with similar applications.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE): Used in the study of lipid-protein interactions.
Uniqueness:
1,2-Dimyristin, (R)- is unique due to its specific esterification at the 2 and 3 positions of glycerol, which provides distinct chemical and physical properties compared to other similar compounds. Its high purity and well-defined structure make it an ideal model compound for various research applications .
Properties
CAS No. |
1069-82-5 |
---|---|
Molecular Formula |
C31H60O5 |
Molecular Weight |
512.8 g/mol |
IUPAC Name |
[(2R)-3-hydroxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/t29-/m1/s1 |
InChI Key |
JFBCSFJKETUREV-GDLZYMKVSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC |
1069-82-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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